molecular formula C19H17FO4 B8497783 Methyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate

Methyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate

Cat. No. B8497783
M. Wt: 328.3 g/mol
InChI Key: MYGGNPJPEUYLJO-UHFFFAOYSA-N
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Patent
US08927593B2

Procedure details

A mixture of methyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate (18.86 g, 65.9 mmol), isopropyl bromide (24.74 mL, 264 mmol) and cesium carbonate (42.9 g, 132 mmol) in dry N-Methyl-2-pyrrolidone (191 mL) was stirred at 60° C. under nitrogen for 20 hours. The resultant thick suspension was allowed to cool to room temperature and then 7% aqueous ammonia solution (200 mL) was added with rapid stirring. This mixture was extracted with heptane (700 mL) and then the aqueous phase was separated off. Ethyl acetate (˜100 mL) was added to the organic phase and the resultant mixture was shaken and then dried over Na2SO4 and evaporated to give a brown oil which crystallized on standing overnight. This material was recrystallized from hot methanol and the solid was collected by filtration, washed with methanol and finally dried under vacuum to give methyl 2-(4-fluorophenyl)-5-[(1-methylethyl)oxy]-1-benzofuran-3-carboxylate. LCMS (m/z, ES+)=329 (M+1). The mother liquors from the first recrystallization were crystallized a second time to give an additional batch of methyl 2-(4-fluorophenyl)-5-[(1-methylethyl)oxy]-1-benzofuran-3-carboxylate.
Quantity
18.86 g
Type
reactant
Reaction Step One
Quantity
24.74 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
191 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][C:11]=3[C:12]=2[C:13]([O:15][CH3:16])=[O:14])=[CH:4][CH:3]=1.[CH:22](Br)([CH3:24])[CH3:23].C(=O)([O-])[O-].[Cs+].[Cs+].N>CN1CCCC1=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:20]=[CH:19][C:18]([O:21][CH:22]([CH3:24])[CH3:23])=[CH:17][C:11]=3[C:12]=2[C:13]([O:15][CH3:16])=[O:14])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
18.86 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1OC2=C(C1C(=O)OC)C=C(C=C2)O
Name
Quantity
24.74 mL
Type
reactant
Smiles
C(C)(C)Br
Name
cesium carbonate
Quantity
42.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
191 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. under nitrogen for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with heptane (700 mL)
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated off
ADDITION
Type
ADDITION
Details
Ethyl acetate (˜100 mL) was added to the organic phase
STIRRING
Type
STIRRING
Details
the resultant mixture was shaken
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
crystallized
WAIT
Type
WAIT
Details
on standing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
This material was recrystallized from hot methanol
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
finally dried under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1OC2=C(C1C(=O)OC)C=C(C=C2)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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